Cas no 15205-37-5 (N-benzyl-N-methylaminosulfonamide)

N-benzyl-N-methylaminosulfonamide 化学的及び物理的性質
名前と識別子
-
- Sulfamide, N-methyl-N-(phenylmethyl)-
- N-benzyl-N-methylsulfamide
- 15205-37-5
- N-benzyl-N-methylaminosulfonamide
- N-methylbenzylsulfamide
- DTXSID201295905
- EN300-50478
- SCHEMBL1243447
- amino-N-benzyl-N-methylsulfonamide
- AKOS009161361
- Z234894283
- CS-0250324
- N-Methyl-N-(phenylmethyl)sulfamide
- DA-44150
- [methyl(sulfamoyl)amino]methylbenzene
- AMY30406
-
- インチ: InChI=1S/C8H12N2O2S/c1-10(13(9,11)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,9,11,12)
- InChIKey: DLRUAUAERCIPNG-UHFFFAOYSA-N
- ほほえんだ: CN(CC1=CC=CC=C1)S(=O)(=O)N
計算された属性
- せいみつぶんしりょう: 200.062
- どういたいしつりょう: 200.062
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8A^2
- 疎水性パラメータ計算基準値(XlogP): 0.3
N-benzyl-N-methylaminosulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-50478-1.0g |
N-benzyl-N-methylaminosulfonamide |
15205-37-5 | 95% | 1.0g |
$614.0 | 2023-06-28 | |
Enamine | EN300-50478-0.05g |
N-benzyl-N-methylaminosulfonamide |
15205-37-5 | 95% | 0.05g |
$135.0 | 2023-06-28 | |
TRC | B285218-100mg |
N-benzyl-N-methylaminosulfonamide |
15205-37-5 | 100mg |
$ 250.00 | 2022-06-07 | ||
Aaron | AR00AOQG-1g |
Sulfamide, N-methyl-N-(phenylmethyl)- |
15205-37-5 | 95% | 1g |
$614.00 | 2025-01-23 | |
Aaron | AR00AOQG-50mg |
Sulfamide, N-methyl-N-(phenylmethyl)- |
15205-37-5 | 95% | 50mg |
$137.00 | 2025-01-23 | |
A2B Chem LLC | AE97516-100mg |
Sulfamide, N-methyl-N-(phenylmethyl)- |
15205-37-5 | 95% | 100mg |
$248.00 | 2024-04-20 | |
A2B Chem LLC | AE97516-500mg |
Sulfamide, N-methyl-N-(phenylmethyl)- |
15205-37-5 | 95% | 500mg |
$541.00 | 2024-04-20 | |
A2B Chem LLC | AE97516-2.5g |
Sulfamide, N-methyl-N-(phenylmethyl)- |
15205-37-5 | 95% | 2.5g |
$1301.00 | 2024-04-20 | |
A2B Chem LLC | AE97516-10g |
Sulfamide, N-methyl-N-(phenylmethyl)- |
15205-37-5 | 95% | 10g |
$2812.00 | 2024-04-20 | |
Enamine | EN300-50478-5.0g |
N-benzyl-N-methylaminosulfonamide |
15205-37-5 | 95% | 5.0g |
$1779.0 | 2023-06-28 |
N-benzyl-N-methylaminosulfonamide 関連文献
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
N-benzyl-N-methylaminosulfonamideに関する追加情報
Introduction to N-benzyl-N-methylaminosulfonamide (CAS No. 15205-37-5)
N-benzyl-N-methylaminosulfonamide, a compound with the chemical identifier CAS No. 15205-37-5, is a significant molecule in the field of pharmaceutical and biochemical research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of N-benzyl-N-methylaminosulfonamide make it a valuable candidate for further investigation in drug development and molecular biology.
The chemical structure of N-benzyl-N-methylaminosulfonamide consists of a benzyl group attached to a sulfonamide moiety, which is further linked to a methylamino group. This specific arrangement of functional groups contributes to the compound's unique reactivity and interaction with biological targets. The sulfonamide group is particularly notable for its ability to act as a hydrogen bond acceptor, facilitating strong binding interactions with proteins and enzymes.
In recent years, there has been growing interest in sulfonamide derivatives due to their potential applications in treating various diseases. N-benzyl-N-methylaminosulfonamide has been studied for its possible role in modulating enzyme activity and cellular processes. Research has shown that sulfonamides can inhibit the growth of certain bacteria by interfering with essential metabolic pathways. This makes N-benzyl-N-methylaminosulfonamide a promising candidate for developing novel antibiotics or antimicrobial agents.
Moreover, the benzyl group in N-benzyl-N-methylaminosulfonamide adds an additional layer of complexity to its biological behavior. Benzyl groups are known to enhance the lipophilicity of molecules, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. This characteristic is particularly important in drug design, as it can affect the compound's bioavailability and therapeutic efficacy.
Recent studies have also explored the use of N-benzyl-N-methylaminosulfonamide in combination therapies. The ability of sulfonamides to interact with multiple targets simultaneously makes them ideal for synergistic drug regimens. For instance, combining N-benzyl-N-methylaminosulfonamide with other compounds that target different pathways could lead to more effective treatment outcomes. This approach is particularly relevant in the context of multi-drug resistant infections, where traditional antibiotics are becoming less effective.
The synthesis of N-benzyl-N-methylaminosulfonamide involves several steps, each requiring precise control over reaction conditions and reagent selection. The process typically begins with the formation of the sulfonamide bond between a sulfonyl chloride derivative and an amine compound. Subsequent reactions introduce the benzyl and methylamino groups, resulting in the final product. Advanced synthetic techniques, such as catalytic hydrogenation and protective group strategies, are often employed to ensure high yields and purity.
Quality control and analytical methods are crucial for characterizing N-benzyl-N-methylaminosulfonamide. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used to confirm the compound's identity and assess its purity. These analytical tools provide detailed information about the molecular structure and chemical properties, ensuring that the compound meets the required standards for further research or commercial use.
The pharmacological properties of N-benzyl-N-methylaminosulfonamide have been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its potential as an anti-inflammatory agent by inhibiting key inflammatory pathways. Additionally, its ability to modulate enzyme activity has led to investigations into its role in treating neurological disorders. The compound's interactions with neurotransmitter systems make it an interesting candidate for developing new treatments for conditions such as depression and anxiety.
Future research directions for N-benzyl-N-methylaminosulfonamide include exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at a molecular level can provide insights into its therapeutic potential and help identify new applications. Additionally, computational modeling techniques can be used to predict the behavior of N-benzyl-N-methylaminosulfonamide in different biological environments, further aiding in drug design and optimization.
In conclusion, N-benzyl-N-methylaminosulfonamide (CAS No. 15205-37-5) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new drugs and understanding disease mechanisms. As research continues to uncover new applications for sulfonamides, compounds like N-benzyl-N-methylaminosulfonamide will play an increasingly important role in advancing medical science.
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